molecular formula C17H15ClN2O3 B2466397 (2E)-N-[2-(4-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide CAS No. 301194-62-7

(2E)-N-[2-(4-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide

Cat. No. B2466397
M. Wt: 330.77
InChI Key: CPXRYCPQATWSTH-RMKNXTFCSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, color, etc.), odor, and other physical characteristics.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties might include reactivity, acidity or basicity, and redox potential.


Scientific Research Applications

Antimalarial Activity

A series of N-arylcinnamanilides, including compounds structurally related to (2E)-N-[2-(4-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide, were studied for their antimalarial properties. These compounds demonstrated significant efficacy against the chloroquine-sensitive strain of P. falciparum, with some showing comparable activity to clinically used chloroquine. This research suggests potential for these compounds in antimalarial therapeutics (Kos et al., 2022).

Antibacterial and Antimycobacterial Activity

A study involving 4-chlorocinnamanilides and 3,4-dichlorocinnamanilides, related to the compound , showed promising antibacterial and antimycobacterial activity. These compounds were effective against gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), and mycobacterial strains. This highlights their potential as new antibacterial agents (Strharsky et al., 2022).

Structural Analysis

Structural analysis of similar compounds, including ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, has provided insights into their molecular configurations and interactions. These studies are crucial for understanding the physical properties and potential reactivity of these compounds (Johnson et al., 2006).

Synthesis and Characterization

Research on the synthesis and characterization of related compounds, such as ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, provides valuable information on their chemical properties and potential applications in various fields, including drug development and material science (Prasanth et al., 2015).

Safety And Hazards

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Future Directions

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Please consult with a qualified professional or researcher for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

(E)-N-[2-(4-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c18-15-7-4-13(5-8-15)10-11-19-17(21)9-6-14-2-1-3-16(12-14)20(22)23/h1-9,12H,10-11H2,(H,19,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXRYCPQATWSTH-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[2-(4-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide

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